Cas no 106063-70-1 (3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)-)

106063-70-1 structure
Nome do Produto:3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)-
3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)-
- 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate,diethyl-[2-[4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl]azanium
- 3-BUTEN-2-ONE, 3-(4-(2-(DIETHYLAMINO)ETHOXY)PHENOXY)-4-PHENYL-, CITRAT E (1:1), (
- (Z)-3-(4-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
- 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate
- AC1O5KBQ
- diethyl-[2-[4-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl]azanium
- LS-47276
- 106063-70-1
-
- Inchi: InChI=1S/C22H27NO3.C6H8O7/c1-4-23(5-2)15-16-25-20-11-13-21(14-12-20)26-22(18(3)24)17-19-9-7-6-8-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-14,17H,4-5,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b22-17+;
- Chave InChI: WTZPAPRXKGPAKD-GDHRODDYSA-N
- SMILES: CC[NH+](CCOC1C=CC(O/C(=C/C2C=CC=CC=2)/C(=O)C)=CC=1)CC.OC(CC(C([O-])=O)(O)CC(=O)O)=O
Propriedades Computadas
- Massa Exacta: 545.22615
- Massa monoisotópica: 545.22609631g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 10
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 14
- Complexidade: 653
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: nothing
- Superfície polar topológica: 175Ų
Propriedades Experimentais
- PSA: 174.93
3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)- Literatura Relacionada
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
106063-70-1 (3-Buten-2-one, 3-(4-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-, citrate (1:1), (Z)-) Produtos relacionados
- 1498333-89-3(9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate)
- 2137057-40-8(4-chloro-2-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-1,3-thiazole-5-carbaldehyde)
- 2752-17-2(2,2-Oxybis(ethylamine))
- 741199-10-0((3-{(9H-fluoren-9-ylidene)aminooxy}-2-hydroxypropyl)(propan-2-yl)amine)
- 2680720-52-7(tert-butyl N-(4-acetyl-5-bromo-2-fluorophenyl)carbamate)
- 1445139-74-1(N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide)
- 211617-68-4(4-(Trisisopropylsilyloxy)benzaldehyde)
- 2070896-51-2(Methyl4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate)
- 1805971-57-6(Methyl 4-cyano-3-(difluoromethyl)-2-methoxypyridine-5-acetate)
- 1383434-61-4(tert-butyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
